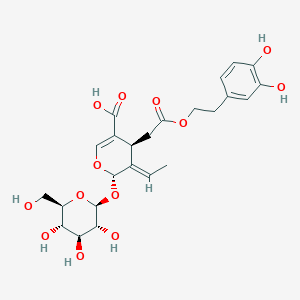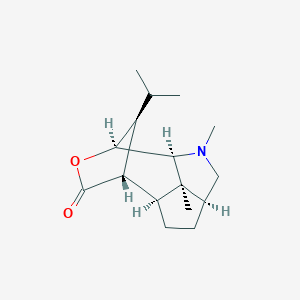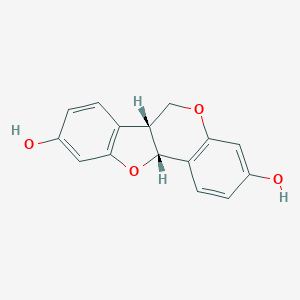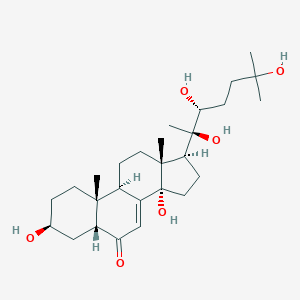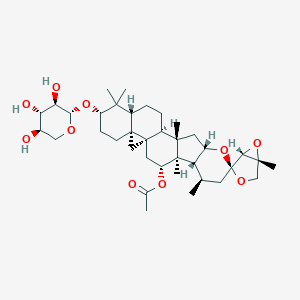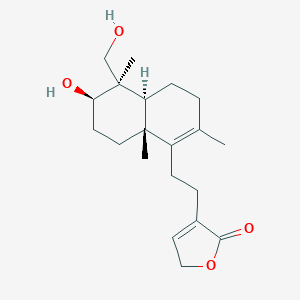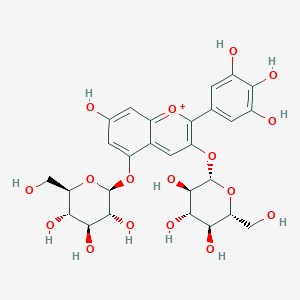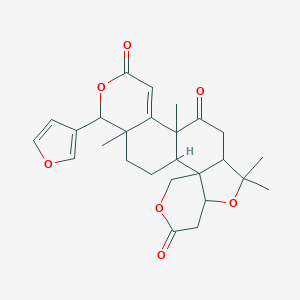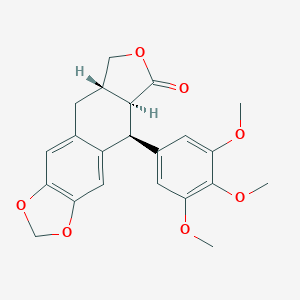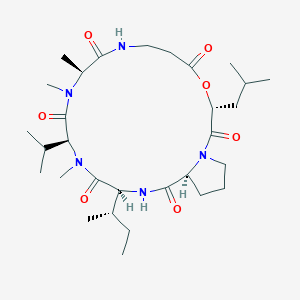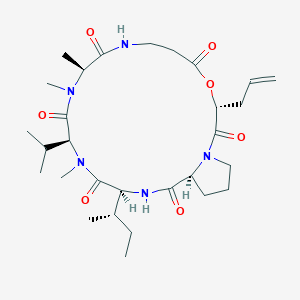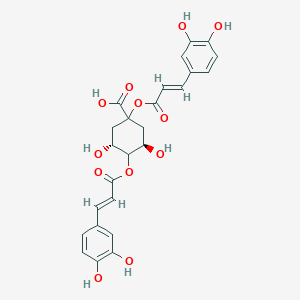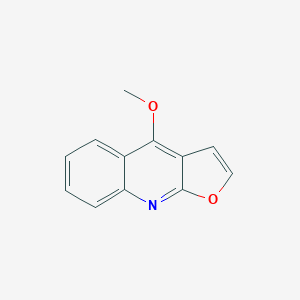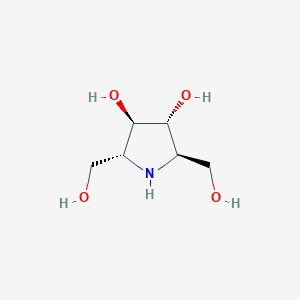
Dihydrobiochanin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydrobiochanin A is a flavonoid compound that is found in various plant sources, including red clover, alfalfa, and soybeans. It has been the subject of numerous scientific studies due to its potential health benefits.
Applications De Recherche Scientifique
Phytochemical Effects
- Weed Management and Growth Inhibition : Dihydrobiochanin A, as a transformation product of biochanin A, shows significance in weed management. It was observed that biochanin A, with its transformation products including dihydrobiochanin A, could inhibit the growth of certain weed species, indicating its potential in agricultural applications (Shajib et al., 2012).
Soil Degradation
- Biodegradation in Soil : The degradation process of biochanin A in soil leads to the formation of dihydrobiochanin A among other compounds. This degradation pathway is significant for understanding the environmental impact and soil interactions of isoflavones, including dihydrobiochanin A (Furbo et al., 2011).
Enzymatic and Chemical Transformations
- Enzyme-Catalyzed Transformation : Research has focused on the enzymatic processes involving dihydrobiochanin A, including studies on the stereospecificity of hydrogen transfer by fungal and plant NADPH:isoflavone oxidoreductases. Such studies are crucial for understanding the biochemical pathways and potential applications of dihydrobiochanin A (Schlieper et al., 1990).
Therapeutic and Biological Activities
- Biological Activities and Therapeutic Potential : Extensive research has been conducted on biochanin A, from which dihydrobiochanin A is derived. These studies highlight its range of biological activities, including chemoprevention, neuroprotection, anti-inflammatory effects, and potential against pathogens and metabolic disorders. This indicates possible therapeutic applications for dihydrobiochanin A as well (Ramachandran et al., 2022).
Coordination Chemistry
- Coordination Chemistry Applications : While not directly about dihydrobiochanin A, studies in the field of coordination chemistry, especially related to dihydrogen complexes, provide insight into the broader context of chemical applications where dihydrobiochanin A could be relevant. These studies explore the potential applications in catalysis, biomimicry, and green chemistry (Szymczak & Tyler, 2008).
Propriétés
Numéro CAS |
83920-62-1 |
|---|---|
Nom du produit |
Dihydrobiochanin A |
Formule moléculaire |
C16H14O5 |
Poids moléculaire |
286.28 g/mol |
Nom IUPAC |
5,7-dihydroxy-3-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O5/c1-20-11-4-2-9(3-5-11)12-8-21-14-7-10(17)6-13(18)15(14)16(12)19/h2-7,12,17-18H,8H2,1H3 |
Clé InChI |
XPZQBSCTDLGDBP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2COC3=CC(=CC(=C3C2=O)O)O |
SMILES canonique |
COC1=CC=C(C=C1)C2COC3=CC(=CC(=C3C2=O)O)O |
Synonymes |
Dihydrobiochanin A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



